Cas no 1805261-56-6 (4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde)

4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde
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- インチ: 1S/C7H3F2IN2O3/c8-6(9)5-3(2-13)7(10)11-1-4(5)12(14)15/h1-2,6H
- InChIKey: RDNGLXYEEZCYPG-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=O)C(C(F)F)=C(C=N1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 75.8
4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029021576-250mg |
4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde |
1805261-56-6 | 95% | 250mg |
$999.60 | 2022-04-01 | |
Alichem | A029021576-500mg |
4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde |
1805261-56-6 | 95% | 500mg |
$1,786.10 | 2022-04-01 | |
Alichem | A029021576-1g |
4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde |
1805261-56-6 | 95% | 1g |
$2,895.00 | 2022-04-01 |
4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehydeに関する追加情報
Introduction to 4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde (CAS No. 1805261-56-6)
4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde, identified by the CAS number 1805261-56-6, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitropyridines, which are widely recognized for their versatile applications in medicinal chemistry due to their unique structural and electronic properties. The presence of both an iodine substituent and a nitro group, combined with a difluoromethyl moiety, makes this molecule a particularly intriguing candidate for further exploration.
The structural features of 4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde contribute to its potential utility in the synthesis of biologically active molecules. The nitro group is a well-known pharmacophore that can influence the electronic properties of the molecule, while the iodine atom provides a handle for further functionalization via cross-coupling reactions. Additionally, the difluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for therapeutic applications. Nitropyridines, in particular, have been extensively studied for their role in the development of antimicrobial, anti-inflammatory, and anticancer agents. The compound 4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde represents a promising scaffold for such investigations, given its ability to serve as a precursor in multiple synthetic pathways.
One of the most compelling aspects of this compound is its potential use in the development of small-molecule inhibitors targeting specific biological pathways. For instance, studies have shown that nitropyridines can interact with enzymes and receptors involved in cancer progression, making them valuable candidates for drug discovery. The structural flexibility offered by 4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde allows chemists to modify various positions on the pyridine ring, enabling the creation of derivatives with tailored biological activities.
The synthesis of 4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde involves a series of well-established organic reactions, including halogenation and nitration processes. The introduction of the iodine atom at the 2-position and the nitro group at the 5-position are critical steps that define the compound's reactivity. Furthermore, the carboxaldehyde functionality at the 3-position provides an additional site for chemical modification, allowing for further diversification of the molecular structure.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex heterocyclic compounds like 4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing intricate molecular frameworks from simpler precursors. These methods not only improve yield but also reduce unwanted byproducts, making them ideal for industrial applications.
The pharmacological potential of 4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde has been explored in several preclinical studies. Researchers have demonstrated its ability to modulate various biological targets, including kinases and transcription factors implicated in diseases such as cancer and inflammation. The difluoromethyl group, in particular, has been shown to enhance binding interactions with these targets, potentially leading to more potent therapeutic effects.
In addition to its pharmaceutical applications, 4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde may find utility in agrochemical research. The unique structural features of this compound make it a suitable candidate for developing novel pesticides or herbicides that target specific enzymatic pathways in pests while minimizing environmental impact.
The future prospects for 4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde are promising, with ongoing research aimed at uncovering new synthetic routes and expanding its biological applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the discovery of novel therapeutics derived from this versatile scaffold.
In conclusion, 4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde (CAS No. 1805261-56-6) represents a significant advancement in heterocyclic chemistry with broad implications for drug discovery and agricultural science. Its unique structural attributes and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions to complex biological challenges.
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